molecular formula C14H20N2O3S B5966890 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B5966890
M. Wt: 296.39 g/mol
InChI Key: LSFSUDIJYQUGTQ-UHFFFAOYSA-N
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Description

2-[(1,4-dioxaspiro[45]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one is a complex organic compound characterized by its unique spiro structure

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10-7-12(17)16-13(15-10)20-9-11-8-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFSUDIJYQUGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common approach is the reaction of 1,4-dioxaspiro[4.5]decane-2-methanol with a suitable sulfanyl reagent under controlled conditions to form the intermediate compound. This intermediate is then reacted with 6-methylpyrimidin-4(3H)-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decane-2-methanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine

Uniqueness

2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)sulfanyl]-6-methylpyrimidin-4(3H)-one is unique due to its specific spiro structure and the presence of both sulfanyl and pyrimidinone moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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